molecular formula C16H15BrClNO4 B6105069 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B6105069
M. Wt: 400.6 g/mol
InChI Key: WWLBZVCUFOSITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCA belongs to the family of phenylacetamides and is known to possess several unique properties that make it an attractive candidate for various research studies.

Mechanism of Action

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is known to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, this compound is believed to increase the levels of these neurotransmitters in the brain, which can have several beneficial effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects, including increased levels of dopamine and serotonin in the brain, improved cognitive function, and reduced inflammation. It has also been shown to possess antioxidant properties, which can help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its potent inhibitory effect on MAO-B, which makes it an attractive candidate for studies involving the regulation of neurotransmitter levels in the brain. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, including its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also have applications in the treatment of depression and anxiety disorders. Further studies are needed to fully understand the potential benefits and limitations of this compound in these applications.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves the reaction of 4-bromophenol with 4-chloro-2,5-dimethoxybenzaldehyde in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to obtain this compound in high yields.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess several unique properties that make it an attractive candidate for these studies.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-14-8-13(15(22-2)7-12(14)18)19-16(20)9-23-11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBZVCUFOSITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC=C(C=C2)Br)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.